Defluoro N,N-Dibenzyl Paroxetine Bromide
Description
Defluoro N,N-Dibenzyl Paroxetine Bromide (CAS: 105813-39-6) is a structural analog of the selective serotonin reuptake inhibitor (SSRI) paroxetine. Key modifications include:
- Defluorination: Removal of the fluorine atom from the parent paroxetine structure, altering electronic and steric properties.
- N,N-Dibenzylation: Substitution of two benzyl groups on the nitrogen atom, likely enhancing lipophilicity and steric bulk.
- Bromide Counterion: Replaces the hydrochloride counterion in paroxetine, influencing solubility and formulation stability .
The molecular formula is C₂₆H₂₈BrNO₃ (assuming bromide replaces hydrochloride in ’s structure), with a molecular weight of 506.42 g/mol (calculated from C₂₆H₂₈ClNO₃ in , adjusted for bromide). Its synthetic pathway may involve N,N-dibenzylation using benzyl bromide under basic conditions, similar to methods yielding 92% efficiency for related compounds .
Properties
Molecular Formula |
C₃₃H₃₄BrNO₃ |
|---|---|
Molecular Weight |
572.53 |
Synonyms |
trans-(-)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenyl-1,1-di(phenylmethyl)piperidine; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Bromide counterions (e.g., in Demecarium and Sofpironium) are associated with prolonged activity due to slower renal clearance .
Pharmacological and Pharmacokinetic Profiles
Table 2: Pharmacological Comparisons
Key Observations :
- Defluorination may reduce paroxetine’s CYP2D6 inhibition, as fluorine often contributes to enzyme binding .
- Dibenzyl groups could sterically hinder interactions with serotonin transporters, necessitating in vitro assays to confirm SSRI activity.
Analytical Methods :
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